molecular formula C9H9BrO3 B1400453 2-Bromo-3-(1,3-dioxolan-2-yl)phenol CAS No. 1160182-45-5

2-Bromo-3-(1,3-dioxolan-2-yl)phenol

Cat. No.: B1400453
CAS No.: 1160182-45-5
M. Wt: 245.07 g/mol
InChI Key: TTYJRRVBSDEWIN-UHFFFAOYSA-N
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Description

2-Bromo-3-(1,3-dioxolan-2-yl)phenol is an organic compound with the molecular formula C9H9BrO3. It is a brominated phenol derivative that contains a dioxolane ring. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry .

Biochemical Analysis

Biochemical Properties

2-Bromo-3-(1,3-dioxolan-2-yl)phenol plays a significant role in biochemical reactions, particularly as a building block for the synthesis of other organic compounds. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and concentration used. In some cell types, it has been shown to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, exposure to this compound can result in the upregulation of stress response genes and alterations in metabolic pathways . These changes can affect cell function, including proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the context. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions can result in changes in the expression of genes involved in critical cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing metabolic pathways. At higher doses, toxic or adverse effects can occur. These effects may include oxidative stress, cellular damage, and disruptions in normal physiological processes . Threshold effects have been observed, where a specific dosage range results in significant changes in biological activity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and altering metabolite levels within cells. The interactions with metabolic enzymes are crucial for understanding the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . For instance, the compound may be transported into cells via membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with other biomolecules and its overall biochemical effects. For example, localization to the mitochondria may impact cellular respiration and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(1,3-dioxolan-2-yl)phenol typically involves the bromination of 3-(1,3-dioxolan-2-yl)phenol. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide in the presence of a solvent like dichloromethane. The reaction conditions usually include room temperature and a reaction time of several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(1,3-dioxolan-2-yl)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-3-(1,3-dioxolan-2-yl)phenol is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3-(1,3-dioxolan-2-yl)phenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties. The presence of the dioxolane ring enhances its stability and reactivity compared to other brominated phenols .

Properties

IUPAC Name

2-bromo-3-(1,3-dioxolan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c10-8-6(2-1-3-7(8)11)9-12-4-5-13-9/h1-3,9,11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTYJRRVBSDEWIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=C(C(=CC=C2)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301295241
Record name 2-Bromo-3-(1,3-dioxolan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301295241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160182-45-5
Record name 2-Bromo-3-(1,3-dioxolan-2-yl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160182-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3-(1,3-dioxolan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301295241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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